3-Hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid
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Overview
Description
3-Hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C6H10O3S It is characterized by a cyclobutane ring substituted with a hydroxy group, a methylsulfanyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with a thiol reagent, followed by oxidation to introduce the hydroxy group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of this compound. These methods are designed to minimize waste and optimize reaction conditions for maximum output .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield cyclobutanone derivatives, while reduction of the carboxylic acid group can produce cyclobutanol derivatives .
Scientific Research Applications
3-Hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications due to its unique structural features.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The methylsulfanyl group can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxycyclobutane-1-carboxylic acid: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
1-(Methylsulfanyl)cyclobutane-1-carboxylic acid: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.
Cyclobutane-1,1-dicarboxylic acid: Contains two carboxylic acid groups, leading to different reactivity and applications.
Uniqueness
3-Hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a hydroxy group and a methylsulfanyl group on the cyclobutane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry .
Properties
Molecular Formula |
C6H10O3S |
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Molecular Weight |
162.21 g/mol |
IUPAC Name |
3-hydroxy-1-methylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O3S/c1-10-6(5(8)9)2-4(7)3-6/h4,7H,2-3H2,1H3,(H,8,9) |
InChI Key |
SPIGBFOSKZWLRU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CC(C1)O)C(=O)O |
Origin of Product |
United States |
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